2-hydroxyethyl 4-[(E)-3-(2-hydroxyethoxy)-3-oxoprop-1-enyl]benzoate
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Overview
Description
. This compound is characterized by its unique structure, which includes both hydroxyethyl and hydroxyethoxy groups attached to a benzoate core.
Preparation Methods
The synthesis of 2-hydroxyethyl 4-[(E)-3-(2-hydroxyethoxy)-3-oxoprop-1-enyl]benzoate involves several steps. One common method includes the esterification of 4-hydroxybenzoic acid with 2-hydroxyethyl acrylate under acidic conditions. The reaction typically requires a catalyst such as sulfuric acid and is conducted at elevated temperatures to facilitate the formation of the ester bond. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
2-Hydroxyethyl 4-[(E)-3-(2-hydroxyethoxy)-3-oxoprop-1-enyl]benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, especially at the hydroxyethyl and hydroxyethoxy groups, using reagents like alkyl halides or acyl chlorides.
Scientific Research Applications
2-Hydroxyethyl 4-[(E)-3-(2-hydroxyethoxy)-3-oxoprop-1-enyl]benzoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the production of coatings, adhesives, and other materials due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 2-hydroxyethyl 4-[(E)-3-(2-hydroxyethoxy)-3-oxoprop-1-enyl]benzoate involves its interaction with specific molecular targets and pathways. The hydroxyethyl and hydroxyethoxy groups allow the compound to form hydrogen bonds and interact with enzymes or receptors, potentially inhibiting or activating certain biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
2-Hydroxyethyl 4-[(E)-3-(2-hydroxyethoxy)-3-oxoprop-1-enyl]benzoate can be compared with similar compounds such as:
2-Hydroxyethyl benzoate: Lacks the hydroxyethoxy group, resulting in different reactivity and applications.
4-Hydroxyethyl 4-oxopentanoate: Contains a different core structure, leading to variations in chemical behavior and uses.
2-Hydroxyethyl 4-methoxybenzoate:
This compound’s unique combination of functional groups makes it particularly versatile and valuable in various research and industrial contexts.
Properties
IUPAC Name |
2-hydroxyethyl 4-[(E)-3-(2-hydroxyethoxy)-3-oxoprop-1-enyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O6/c15-7-9-19-13(17)6-3-11-1-4-12(5-2-11)14(18)20-10-8-16/h1-6,15-16H,7-10H2/b6-3+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRXWLVXTEZBLQI-ZZXKWVIFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)OCCO)C(=O)OCCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)OCCO)C(=O)OCCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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